molecular formula C19H15ClN4O B11264584 3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B11264584
M. Wt: 350.8 g/mol
InChI Key: NLPGRMRZTBVEOD-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a pyrazole ring bearing a 2,5-dimethylphenyl substituent. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and versatility in medicinal chemistry, often serving as a bioisostere for ester or amide groups .

Properties

Molecular Formula

C19H15ClN4O

Molecular Weight

350.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C19H15ClN4O/c1-11-7-8-12(2)14(9-11)16-10-17(23-22-16)19-21-18(24-25-19)13-5-3-4-6-15(13)20/h3-10H,1-2H3,(H,22,23)

InChI Key

NLPGRMRZTBVEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NNC(=C2)C3=NC(=NO3)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes:

Several synthetic routes exist for the preparation of this compound. One common method involves the cyclization of appropriate precursors under specific conditions. For example, a typical synthetic route might involve the reaction of a chlorophenyl-substituted hydrazine with a dimethylphenyl-substituted acid chloride, followed by cyclization to form the oxadiazole ring.

Industrial Production:

While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Detailed industrial processes are proprietary, but collaboration between academia and industry contributes to the development of efficient and scalable methods.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.

    Substitution: Substitution reactions at the chlorophenyl and dimethylphenyl positions can yield diverse derivatives.

    Reduction: Reduction of the oxadiazole ring or other functional groups may occur under specific conditions.

Common Reagents and Conditions:

    Reagents: Common reagents include hydrazines, acid chlorides, and oxidizing agents.

    Conditions: Reactions are typically carried out under reflux, using suitable solvents and catalysts.

Major Products:

The major products depend on the specific reaction conditions and substituents. Derivatives with altered electronic properties or functional groups are common.

Scientific Research Applications

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole demonstrate activity against various bacterial strains. A series of novel 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy, revealing comparable results to established antibiotics .

Antioxidant Properties

Oxadiazoles are also recognized for their antioxidant capabilities. The presence of specific substituents on the oxadiazole ring enhances these properties. Compounds with similar structures have been evaluated for their ability to scavenge free radicals and protect against oxidative stress-related diseases .

Anticancer Potential

The anticancer activity of oxadiazoles has been a focal point in medicinal chemistry. Studies have indicated that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications at specific positions on the oxadiazole ring can significantly enhance anticancer activity .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. The introduction of different substituents at the 2 and 5 positions of the oxadiazole ring has been shown to influence the compound's efficacy against specific biological targets. Research has demonstrated that compounds with electron-withdrawing groups tend to exhibit improved antibacterial and anticancer activities .

Synthesis and Biological Evaluation

A study involving the synthesis of novel 1,3,4-oxadiazole derivatives highlighted the compound's potential as an antibacterial agent. The synthesized compounds were screened against several bacterial strains, with some exhibiting potent activity comparable to standard antibiotics .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to various biological targets. These studies provide insights into how structural modifications can enhance binding interactions and improve therapeutic efficacy .

Summary of Findings

The applications of this compound in medicinal chemistry are promising due to its diverse biological activities:

ApplicationDescription
AntimicrobialEffective against various bacterial strains; comparable to antibiotics
AntioxidantScavenges free radicals; protects against oxidative stress
AnticancerInhibits cancer cell proliferation; induces apoptosis

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

Compound A : 3-Phenyl-5-(pyrimidin-5-yl)-1,2,4-oxadiazole (from )

  • Structural Differences : The pyrimidinyl substituent (six-membered aromatic ring with two nitrogens) contrasts with the pyrazole-dimethylphenyl group in the target compound.
  • Electronic Effects : Pyrimidine’s electron-deficient nature may reduce electron density on the oxadiazole core compared to the electron-rich dimethylphenyl-pyrazole, altering reactivity in nucleophilic reactions .
  • Biological Implications : Pyrimidine-containing oxadiazoles are often explored for kinase inhibition, whereas pyrazole derivatives may target enzymes like cyclooxygenase or proteases.

Compound B : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (from )

  • Key Differences : The trifluoromethyl and sulfanyl groups in Compound B are electron-withdrawing, contrasting with the electron-donating methyl groups in the target compound.

Substituent-Driven Property Comparison

Property Target Compound Compound A (Pyrimidinyl) Compound B (Trifluoromethyl)
LogP ~3.8 (estimated) ~2.5 ~2.9
Electron Density High (dimethylphenyl donor) Moderate (pyrimidine) Low (CF₃, sulfanyl)
Bioactivity Potential CNS targets Kinase inhibition Antimicrobial

Challenges and Limitations

  • Synthetic Complexity : The dimethylphenyl-pyrazole substituent in the target compound may require multi-step protection/deprotection strategies, unlike simpler aryl groups in Compound A.

Biological Activity

The compound 3-(2-chlorophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H18ClN3O
  • Molecular Weight : 339.81 g/mol

Structural Features

The compound features:

  • A chlorophenyl group that enhances lipophilicity.
  • A pyrazole moiety known for its biological activity.
  • An oxadiazole ring that contributes to its pharmacological properties.

Biological Activity Overview

Compounds containing the oxadiazole moiety are known for a wide range of biological activities, including:

  • Anticancer Activity : Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Effects : Some derivatives exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
  • Antimicrobial Properties : The presence of the pyrazole and oxadiazole rings contributes to antibacterial and antifungal activities.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as:
    • Cyclooxygenases (COX-1 and COX-2) involved in inflammation.
    • DNA topoisomerases which are critical in cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors or proteins that modulate cellular pathways related to cancer and inflammation.

Research Findings

A variety of studies have explored the biological activity of compounds similar to this compound:

Anticancer Studies

In vitro studies have shown that derivatives with similar structures exhibit cytotoxic effects against several cancer cell lines. For example:

  • A study reported an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines .

Anti-inflammatory Activity

Research has demonstrated that certain oxadiazoles can act as selective COX-2 inhibitors with IC50 values ranging from 0.48 to 0.89 µM . Such potency suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Case Study on Anticancer Activity :
    • A derivative was tested against human colon adenocarcinoma cells and showed significant inhibition in cell viability compared to control groups .
  • Case Study on Anti-inflammatory Effects :
    • A series of oxadiazole derivatives were synthesized and evaluated for their ability to inhibit COX enzymes; several compounds showed superior activity compared to standard drugs like celecoxib .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer92.4
Compound BCOX-2 Inhibition0.48 - 0.89
Compound CAntimicrobialTBD

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